molecular formula C7H13NS2 B13821207 4-methylpiperidine-1-carbodithioic Acid CAS No. 45798-02-5

4-methylpiperidine-1-carbodithioic Acid

Katalognummer: B13821207
CAS-Nummer: 45798-02-5
Molekulargewicht: 175.3 g/mol
InChI-Schlüssel: SQYUNWIIERBBEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylpiperidine-1-carbodithioic acid is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The addition of a carbodithioic acid group to the piperidine ring introduces unique chemical properties, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylpiperidine-1-carbodithioic acid typically involves the reaction of 4-methylpiperidine with carbon disulfide in the presence of a base. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include ethanol or methanol.

    Base: Sodium hydroxide or potassium hydroxide is commonly used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: To ensure consistent product quality.

    Purification Steps: Including crystallization or distillation to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylpiperidine-1-carbodithioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol or a disulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Halides, amines, or alcohols for substitution reactions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and disulfides.

    Substitution Products: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methylpiperidine-1-carbodithioic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-methylpiperidine-1-carbodithioic acid involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound can modulate biochemical pathways by binding to specific targets, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine: The parent compound, lacking the carbodithioic acid group.

    4-Methylpiperidine: Similar structure but without the carbodithioic acid group.

    Carbodithioic Acid Derivatives: Other compounds containing the carbodithioic acid group attached to different organic backbones.

Uniqueness

4-Methylpiperidine-1-carbodithioic acid is unique due to the presence of both the piperidine ring and the carbodithioic acid group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

45798-02-5

Molekularformel

C7H13NS2

Molekulargewicht

175.3 g/mol

IUPAC-Name

4-methylpiperidine-1-carbodithioic acid

InChI

InChI=1S/C7H13NS2/c1-6-2-4-8(5-3-6)7(9)10/h6H,2-5H2,1H3,(H,9,10)

InChI-Schlüssel

SQYUNWIIERBBEU-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)C(=S)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.